CCR1 Antagonist Activity: Differentiated Potency Versus Des-chloro and Des-methoxy Analogs
In a patent series describing piperidine oxalamides as chemokine receptor modulators, compounds bearing a 3-chloro-4-methoxyphenyl group (including the target compound) were evaluated for CCR1 antagonist activity. The target compound demonstrated an IC50 of 78 nM in inhibiting MIP-1α-induced chemotaxis in human THP-1 cells, whereas the des-methoxy analog (3-chlorophenyl) showed a >3-fold loss in potency (IC50 ~ 280 nM) under identical assay conditions [1]. This indicates that the 4-methoxy group contributes significantly to binding affinity, likely through a hydrogen-bond interaction with a polar residue in the receptor binding pocket.
| Evidence Dimension | CCR1 antagonist potency (chemotaxis assay) |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | 3-chlorophenyl analog (des-methoxy): IC50 ~ 280 nM |
| Quantified Difference | ~3.6-fold greater potency for the 3-chloro-4-methoxyphenyl compound |
| Conditions | Inhibition of MIP-1α-induced chemotaxis in human THP-1 cells; 60 min incubation at 37°C; data from patent SAR tables |
Why This Matters
This potency difference demonstrates that the methoxy substituent is not merely decorative but is a critical pharmacophoric element; researchers targeting CCR1 should not substitute with 3-chlorophenyl-only analogs if potency is a priority.
- [1] US Patent 8,536,198 B2. Piperidine derivatives as modulators of chemokine receptor activity. Example compounds and SAR tables. Published 2013-09-17. View Source
